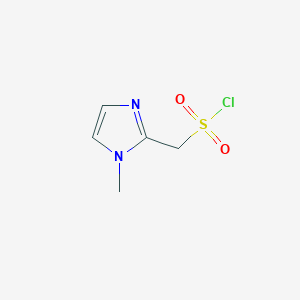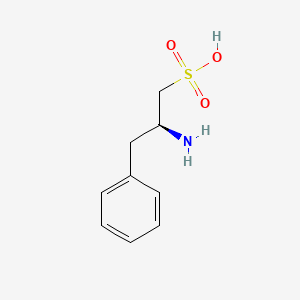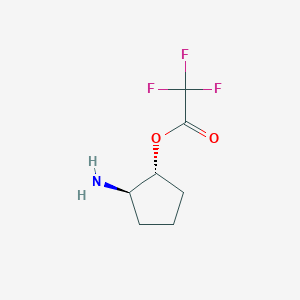
(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride typically involves the reaction of (1-methyl-1H-imidazol-2-yl)methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(1-methyl-1H-imidazol-2-yl)methanol+SOCl2→(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve overall yield and purity.
化学反応の分析
Types of Reactions
(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The imidazole ring can participate in redox reactions, although these are less common for this specific compound.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonic acids: Resulting from hydrolysis of the sulfonyl chloride group.
科学的研究の応用
(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Medicine: Sulfonamide derivatives have potential therapeutic applications, including antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of (1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. In biological systems, this reactivity can be harnessed to modify proteins and other biomolecules, potentially altering their function or activity.
類似化合物との比較
Similar Compounds
(1-methyl-1H-imidazol-4-yl)methanesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the imidazole ring.
(1-methyl-1H-imidazol-2-yl)methanamine: Contains an amine group instead of a sulfonyl chloride group.
2-(methylsulfonyl)-1H-imidazole: Lacks the methyl group at position 1.
Uniqueness
(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride is unique due to the presence of both the imidazole ring and the sulfonyl chloride group
特性
分子式 |
C5H7ClN2O2S |
|---|---|
分子量 |
194.64 g/mol |
IUPAC名 |
(1-methylimidazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c1-8-3-2-7-5(8)4-11(6,9)10/h2-3H,4H2,1H3 |
InChIキー |
YIJRRZZJPCOPSC-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)

![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)

![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)


![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)
